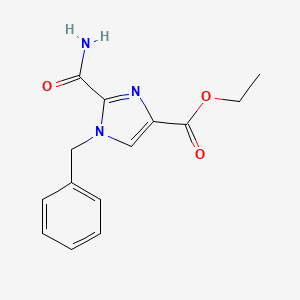

ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 1-benzyl-2-carbamoylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-2-20-14(19)11-9-17(13(16-11)12(15)18)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIODWHXFRUSHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=N1)C(=O)N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physicochemical properties of substituted imidazole carboxylates

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Imidazole Carboxylates

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a carboxylate group, along with other substituents, creates a class of compounds—substituted imidazole carboxylates—with tunable properties essential for drug efficacy. Understanding and optimizing the physicochemical properties of these molecules is a cornerstone of modern drug development, directly influencing their absorption, distribution, metabolism, excretion (ADME), and overall therapeutic profile.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical , detailed protocols for their experimental determination, and insights into the structure-property relationships that govern their behavior.

Introduction: The Imidazole Carboxylate Scaffold

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a remarkably versatile building block in drug design.[6][7] Its unique electronic structure allows it to act as both a hydrogen bond donor and acceptor, and its basic nitrogen can be protonated at physiological pH, enabling critical interactions with biological targets like enzymes and receptors.[2][6] The presence of the imidazole core is a feature of many FDA-approved drugs, highlighting its therapeutic importance.[1][8]

When functionalized with a carboxylate group (-COOH or -COOR), the scaffold gains an acidic center, further expanding its potential for molecular interactions and influencing its physicochemical profile. The interplay between the basic imidazole ring and the acidic carboxylate group, modulated by the electronic and steric effects of other substituents, dictates the molecule's overall properties. Mastering the measurement and interpretation of these properties is not merely an academic exercise; it is a critical step in navigating the complex path from a promising lead compound to a successful drug candidate.[9]

Synthesis of Substituted Imidazole Carboxylates

The specific placement and nature of substituents on the imidazole ring are determined by the synthetic route employed. These structural variations are the primary drivers of the resulting physicochemical properties. While a complete review of imidazole synthesis is beyond the scope of this guide, several common strategies are used to generate substituted imidazole carboxylates. One-pot, multicomponent reactions are often favored for their efficiency, allowing for the modulation of substituents at various positions on the imidazole core.[10][11] For instance, microwave-assisted 1,5-electrocyclization provides a straightforward method for preparing diversely functionalized imidazole-4-carboxylates.[10] Other methods involve the reaction of α-ketoamides with amines or the use of organocatalysis to facilitate ring formation from aldehydes and acyl imines.[11][12] The choice of synthetic strategy is a critical first step, as it defines the "chemical space" that can be explored to optimize the properties discussed below.

**3.0 Key Physicochemical Properties & Their Determination

The "drug-likeness" of a molecule is largely defined by a handful of core physicochemical properties.[5] For substituted imidazole carboxylates, the most critical of these are aqueous solubility, lipophilicity, and acid-base ionization (pKa), which collectively govern how the molecule behaves in a biological system.

Aqueous Solubility

Aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body.[13] Poor solubility can lead to low bioavailability, unreliable results in in-vitro assays, and significant formulation challenges.[13][14] It is essential to distinguish between two types of solubility measurements commonly used in drug discovery:

-

Kinetic Solubility: Measured by dissolving a compound from a high-concentration DMSO stock into an aqueous buffer. This method is fast, requires minimal compound, and is suitable for high-throughput screening in early discovery to rank-order compounds.[15][16]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a saturated solution. This "gold standard" measurement is more time- and compound-intensive but provides the definitive solubility value needed for lead optimization and formulation development.[13][15]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility, a critical measurement for lead optimization.[13]

1. Materials & Equipment:

-

Test compound (solid form)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Co-solvent (e.g., DMSO), if necessary for analytical standard preparation

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator set to a controlled temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

HPLC-UV or LC-MS/MS system for quantification

-

Analytical balance

-

Syringe filters (0.45 µm)

2. Procedure:

-

Compound Addition: Add an excess amount of the solid test compound to a glass vial (typically 1-2 mg). The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Solvent Addition: Add a precise volume of pre-warmed PBS (e.g., 1 mL) to the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker. Agitate the suspension for 24-48 hours at a constant temperature to ensure equilibrium is reached.[13]

-

Phase Separation: After incubation, allow the vials to stand for a short period to let larger particles settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining fine particulates, filter the aliquot through a 0.45 µm syringe filter.

-

Quantification:

-

Prepare a standard calibration curve of the test compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Dilute the filtered supernatant into the analytical range of the calibration curve.

-

Analyze the diluted sample and standards using a validated HPLC-UV or LC-MS/MS method.

-

3. Data Analysis & Validation:

-

Calculate the concentration of the compound in the supernatant using the standard curve. This value represents the thermodynamic solubility (e.g., in µg/mL or µM).

-

Self-Validation: The presence of visible solid pellet post-centrifugation confirms that a saturated solution was achieved. The calibration curve must have an R² value > 0.99 for accurate quantification.

Lipophilicity (LogP & LogD)

Lipophilicity is arguably the most important physicochemical property for a drug, influencing everything from membrane permeability and absorption to plasma protein binding and metabolism.[4][17] It is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.

-

LogP (Partition Coefficient): Describes the partitioning of the neutral form of a molecule between octanol and water. It is an intrinsic property of the compound.[]

-

LogD (Distribution Coefficient): Describes the partitioning of a molecule, including all its ionized and neutral forms, at a specific pH. For ionizable compounds like imidazole carboxylates, LogD is the more biologically relevant parameter, as it reflects lipophilicity at physiological pH (typically measured at pH 7.4).[][19]

The "shake-flask" method is the traditional and most accurate way to determine LogP/LogD, though it can be labor-intensive.[20] Faster, indirect methods using reversed-phase HPLC are also common, especially for higher throughput needs.[21][22]

Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)

This protocol describes the direct measurement of the distribution coefficient at pH 7.4, a key predictor of a drug's in vivo behavior.[19]

1. Materials & Equipment:

-

Test compound

-

1-Octanol (pre-saturated with PBS, pH 7.4)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

-

Glass vials with screw caps

-

Vortex mixer and orbital shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

2. Procedure:

-

Solvent Pre-saturation: To ensure thermodynamic equilibrium, mix equal volumes of 1-octanol and PBS (pH 7.4) in a large separatory funnel. Shake vigorously and allow the layers to separate overnight. Drain and store each phase separately. This step is critical for accurate results.

-

Compound Dosing: Prepare a stock solution of the test compound in the aqueous phase (pre-saturated PBS).

-

Partitioning: In a glass vial, add equal and precise volumes of the pre-saturated 1-octanol and the compound-containing pre-saturated PBS (e.g., 1 mL of each).

-

Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a controlled temperature. It is crucial to avoid emulsion formation; gentle, prolonged agitation is often preferred over vigorous shaking.[20]

-

Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the octanol and aqueous layers.

-

Sampling: Carefully withdraw an aliquot from each layer for analysis.

-

Quantification: Determine the concentration of the compound in both the octanol phase (Cₒ) and the aqueous phase (Cₐ) using an appropriate analytical method like HPLC-UV.

3. Data Analysis & Validation:

-

Calculate the distribution coefficient (D₇.₄) using the formula: D₇.₄ = Cₒ / Cₐ

-

The final LogD₇.₄ is the base-10 logarithm of this ratio: LogD₇.₄ = log₁₀(D₇.₄)

-

Self-Validation: The total amount of compound recovered from both phases should be within a reasonable percentage (e.g., 90-110%) of the initial amount added, ensuring no significant loss to adsorption or degradation occurred.

Caption: Experimental workflow for LogD determination via the shake-flask method.

Acid-Base Properties (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% neutral. For substituted imidazole carboxylates, there are at least two ionizable centers: the basic imidazole ring (which becomes protonated) and the acidic carboxylic acid (which becomes deprotonated). The pKa values of these groups are critical because the ionization state of a molecule at physiological pH (around 7.4) profoundly affects its solubility, permeability, target binding, and off-target effects.[] Potentiometric titration is a highly accurate method for determining pKa values.[23][24][25]

Experimental Protocol: pKa Determination (Potentiometric Titration)

This protocol measures pKa by monitoring pH changes during titration with an acid or base.[26]

1. Materials & Equipment:

-

Test compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)

-

High-purity water (degassed to remove CO₂)

-

Calibrated pH meter with a high-precision electrode

-

Automatic titrator or a manual burette

-

Thermostatted titration vessel

-

Inert gas (Argon or Nitrogen) supply

2. Procedure:

-

Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of high-purity water to create a solution of known concentration (e.g., 1-10 mM).

-

System Inerting: Place the solution in the thermostatted vessel and purge with an inert gas for 15-20 minutes to remove dissolved CO₂, which can interfere with the titration of basic groups.[25] Maintain a gentle stream of inert gas over the solution throughout the experiment.

-

Titration (for basic pKa):

-

Begin titrating the solution with the standardized HCl solution, adding small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Titration (for acidic pKa):

-

After the acidic titration (or starting with a fresh sample), titrate the solution with the standardized KOH solution, again recording the pH after each incremental addition.

-

-

Data Collection: Continue the titration well past the equivalence point(s) to generate a complete titration curve (pH vs. volume of titrant added).

3. Data Analysis & Validation:

-

Plot the titration curve (pH vs. volume of titrant).

-

The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

-

For more precise determination, calculate the first or second derivative of the titration curve. The peak of the first derivative or the zero-crossing of the second derivative corresponds to the equivalence point.[24][25] The pKa is the pH at half this volume.

-

Specialized software can be used to fit the data and solve for multiple pKa values if they are close together.

-

Self-Validation: The pH meter must be calibrated with at least three standard buffers (e.g., pH 4, 7, 10) immediately before the experiment. The titrant solutions must be accurately standardized.

Chemical Stability

The stability of a drug candidate under various conditions is crucial for its shelf-life and in vivo robustness. For imidazole carboxylates, key stability concerns include:

-

Thermal Stability: The tendency to decompose at elevated temperatures. This can be assessed using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), which identify melting points and decomposition temperatures.[27][28]

-

Hydrolytic Stability: The susceptibility of the ester or amide functionalities to cleavage in aqueous environments. This is typically assessed by incubating the compound in buffers at different pH values (e.g., pH 2, 7.4, 9) and temperatures, and monitoring the disappearance of the parent compound over time using HPLC.

A general stability protocol involves incubating the compound under stressed conditions (e.g., elevated temperature, extreme pH) and quantifying the remaining parent compound at various time points.

Structure-Property Relationships (SPRs)

The power of medicinal chemistry lies in the ability to rationally modify a molecule's structure to fine-tune its properties. For substituted imidazole carboxylates, the SPRs can be complex but often follow predictable trends.

-

Effect on pKa: Electron-withdrawing groups (e.g., -Cl, -NO₂) attached to the imidazole ring will decrease the basicity of the ring nitrogens (lower pKa) and increase the acidity of the carboxylic acid (lower pKa). Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) will have the opposite effect.[26]

-

Effect on Lipophilicity (LogD): Adding lipophilic substituents (e.g., alkyl chains, aryl groups) will increase the LogD. Introducing polar groups or ionizable centers will generally decrease LogD. The overall LogD at pH 7.4 is a balance between the intrinsic lipophilicity of the neutral molecule and the extent of its ionization.

-

Effect on Solubility: Increasing lipophilicity and molecular weight often leads to decreased aqueous solubility.[16] Introducing polar functional groups capable of hydrogen bonding with water (e.g., -OH, -NH₂) can enhance solubility. The crystalline structure of the solid form also has a major impact on solubility.

Table 1: Hypothetical Data Illustrating Structure-Property Relationships

| Compound ID | R1 (Position 2) | R2 (Position 5) | pKa (Imidazole) | pKa (Acid) | LogD at pH 7.4 | Aqueous Solubility (µg/mL) |

| Ref-01 | -H | -H | 6.9 | 3.8 | 0.5 | 500 |

| SPR-02 | -CH₃ | -H | 7.4 | 3.9 | 1.0 | 250 |

| SPR-03 | -Cl | -H | 6.1 | 3.5 | 1.1 | 180 |

| SPR-04 | -H | -Phenyl | 6.8 | 3.8 | 2.5 | 20 |

| SPR-05 | -H | -OH | 6.7 | 3.7 | -0.2 | >1000 |

This table presents illustrative data to demonstrate general trends.

Impact on Drug Development & ADME

The physicochemical properties detailed above are not independent variables; they are interconnected and collectively determine the ADME profile of a drug candidate.[3][29]

Caption: Influence of core physicochemical properties on ADME outcomes.

-

Absorption: For oral drugs, a compound must first dissolve in the gastrointestinal fluid (governed by solubility ) and then pass through the gut wall into the bloodstream (governed by lipophilicity ). A delicate balance is required; too hydrophilic, and it won't cross the lipid membranes; too lipophilic, and it won't dissolve in the first place.[4]

-

Distribution: Once in the bloodstream, the drug distributes into tissues. Highly lipophilic compounds (high LogD ) tend to have wider distribution but may also exhibit higher plasma protein binding, reducing the free concentration available to act on the target.[17] The pKa can lead to "ion trapping" where a drug accumulates in compartments of different pH.

-

Metabolism: Lipophilicity (LogD ) is a key driver of metabolic clearance, as lipophilic compounds are more readily processed by cytochrome P450 enzymes in the liver.[17]

-

Excretion: Highly polar, water-soluble compounds are more readily eliminated by the kidneys.

Optimizing a lead compound involves navigating these competing demands—for example, increasing lipophilicity to improve permeability might inadvertently decrease solubility and increase metabolic clearance.[9][30] The goal is to find a "sweet spot" that balances these properties for an optimal therapeutic profile.

Conclusion

Substituted imidazole carboxylates represent a rich and versatile class of molecules for drug discovery. Their therapeutic potential is inextricably linked to their fundamental physicochemical properties. A thorough and early characterization of aqueous solubility, lipophilicity (LogD), and ionization (pKa) is essential for guiding successful drug design campaigns. By employing robust experimental protocols and understanding the underlying structure-property relationships, researchers can rationally engineer molecules with optimized ADME profiles, significantly increasing the probability of advancing effective and safe medicines to the clinic.

References

-

Gimeno, A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]

-

Kantevari, S., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Bioinorganic Chemistry and Applications. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413. [Link]

-

LogP/D. (n.d.). Cambridge MedChem Consulting. [Link]

-

Jing, X., et al. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Advances in experimental medicine and biology, 1148, 115–129. [Link]

-

Al-Ostoot, F. H., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Coronavirus Disease - COVID-19. IntechOpen. [Link]

-

LogP / LogD shake-flask method v1. (2020). ResearchGate. [Link]

-

Physicochemical Parameters Affecting the ADMET of Drugs. (2023). PharmiWeb.com. [Link]

-

Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563. [Link]

-

Candeias, N. R., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(4), 2273–2287. [Link]

-

Bailey, C. L., et al. (2017). Log D versus HPLC derived hydrophobicity: The development of predictive tools to aid in the rational design of bioactive peptoids. Biopolymers, 108(1), e22960. [Link]

-

Gaba, M., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Receptors and Signal Transduction, 1–22. [Link]

-

Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. (2019). ResearchGate. [Link]

-

Aqueous Solubility. (n.d.). Creative Biolabs. [Link]

-

Kypreou, M. A., et al. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current topics in medicinal chemistry, 12(17), 1888–1900. [Link]

-

Chromatographic LogD - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

-

Gherghel, D., et al. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chemical & Engineering Data, 65(11), 5438–5448. [Link]

-

Taylor, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(23), 4348–4360. [Link]

-

Yang, Y., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS omega, 7(44), 40386–40392. [Link]

-

How to improve ADME properties? (2024). Patsnap Synapse. [Link]

-

How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2023). Proclinical. [Link]

-

Le Cœur, C., et al. (2015). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European journal of medicinal chemistry, 90, 547–567. [Link]

-

Yang, Y., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 7(44), 40386-40392. [Link]

-

AlphaLogD determination: An optimized Reversed-Phase Liquid Chromatography method to measure lipophilicity on neutral and basic. (2022). Analiza, Inc. [Link]

-

Baxter, R. A., & Spring, F. S. (1945). Studies on Imidazoles. II. The Synthesis of 5-Imidazolecarboxylates from Glycine and Substituted Glycine Esters. Journal of the American Chemical Society, 67(7), 1218–1220. [Link]

-

Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2023). METTLER TOLEDO. [Link]

-

Strickley, R. G. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Tudose, M., et al. (2019). Imidazolylidene Cu(II) Complexes: Synthesis Using Imidazolium Carboxylate Precursors and Structure Rearrangement Pathways. Inorganic Chemistry, 58(23), 15856–15867. [Link]

-

De Riccardis, F., et al. (2015). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic acids research, 43(1), 103–114. [Link]

-

Le Coeur, C., et al. (2015). Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. European Journal of Medicinal Chemistry, 90, 547-67. [Link]

-

Pütün, A. E., et al. (1990). Potentiometric titration of some imidazole derivatives in nonaqueous solvent. Communications Faculty of Sciences University of Ankara Series B, 36(1-2), 1-10. [Link]

-

Voigt, W., et al. (2005). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. Archiv der Pharmazie, 338(11), 521–529. [Link]

-

Dvorak, C. A., et al. (2004). Synthesis of Substituted Imidazoles via Organocatalysis. Organic Letters, 6(5), 727–730. [Link]

-

Staszewska-Krajewska, O., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 27(19), 6614. [Link]

-

Staszewska-Krajewska, O., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials, 17(9), 2004. [Link]

-

Le Coeur, C., et al. (2014). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. ResearchGate. [Link]

-

Grasa, G. A., et al. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 129(43), 13192–13203. [Link]

-

Giernoth, R., et al. (2019). Unexpected Intrinsic Lability of Thiol-Functionalized Carboxylate Imidazolium Ionic Liquids. Molecules, 24(19), 3564. [Link]

-

Chemical and Pharmacological Properties of Imidazoles. (n.d.). IJPPR. [Link]

-

Padmaja, A., et al. (2018). Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain. The Journal of Physical Chemistry A, 122(24), 5433–5444. [Link]

-

Wang, Y., et al. (2021). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 26(23), 7338. [Link]

-

de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(9), 1109. [Link]

-

Heterocyclic Compounds. (n.d.). MSU chemistry. [Link]

-

Shalmali, et al. (2017). Synthesis and therapeutic potential of imidazole containing compounds. International journal of pharmaceutical sciences and research, 8(8), 3237. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmiweb.com [pharmiweb.com]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. How to improve ADME properties? [synapse.patsnap.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. researchgate.net [researchgate.net]

- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 21. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. charnwooddiscovery.com [charnwooddiscovery.com]

- 23. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 28. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of Ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate: A Multi-Technique Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock upon which all further research, development, and clinical application are built. In medicinal chemistry and materials science, even minor structural ambiguities can lead to significant deviations in biological activity or material properties. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow required to definitively elucidate the structure of ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate, a novel trisubstituted imidazole derivative. By integrating data from mass spectrometry, infrared spectroscopy, and multinuclear NMR, we present a self-validating system of analysis. This document moves beyond a simple listing of data to explain the causal logic behind experimental choices and data interpretation, offering field-proven insights for professionals in drug development and chemical research.

Introduction: The Imperative for Structural Certainty

Imidazole derivatives are a cornerstone of modern pharmacology, exhibiting a vast range of biological activities.[1] The specific arrangement of substituents on the imidazole core dictates the molecule's three-dimensional shape, electronic distribution, and capacity for intermolecular interactions, thereby defining its pharmacological profile. The target molecule, ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate, possesses three key functional groups: an ethyl ester, a primary carbamoyl (amide) group, and an N-benzyl substituent. The precise placement of these groups is critical and cannot be assumed from synthesis alone. This guide details the rigorous spectroscopic investigation necessary to confirm the proposed structure and rule out potential isomeric impurities.

The Analytical Workflow: A Strategy for Unambiguous Elucidation

A robust structure elucidation protocol is not a random collection of experiments but a systematic process where each step builds upon the last. The workflow is designed to be self-validating, with later-stage, higher-resolution techniques used to confirm or refute hypotheses generated from initial, broader analyses.

Caption: General experimental workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Weight

Before probing the molecule's internal structure, its fundamental composition must be established. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis provide the empirical and molecular formulas.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the determination of its elemental composition from its exact mass.[2] Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, minimizing fragmentation and ensuring the molecular ion is observed.

Experimental Protocol:

-

Prepare a dilute solution of the compound (~0.1 mg/mL) in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.

-

Infuse the solution directly into an ESI-Time of Flight (ESI-TOF) mass spectrometer.

-

Acquire the spectrum in positive ion mode, scanning a mass range of m/z 100-500.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

Anticipated Results: For the molecular formula C₁₄H₁₅N₃O₃, the exact mass of the protonated molecule [M+H]⁺ is calculated.

-

Calculated [M+H]⁺: 274.1192

-

Observed [M+H]⁺: Expected to be within 5 ppm of the calculated value (e.g., 274.1190).

This result provides strong evidence for the molecular formula, which is the first cornerstone of the elucidation process.

Functional Group Identification via Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at frequencies corresponding to the vibrations of specific chemical bonds.[3] It is an invaluable and rapid tool for a first-pass structural assessment.

Experimental Protocol:

-

The solid sample is analyzed directly using a Fourier Transform Infrared (FTIR) spectrophotometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

A background spectrum of the clean ATR crystal is recorded.

-

A small amount of the sample is placed on the crystal, pressure is applied, and the sample spectrum is recorded.

-

Spectra are typically collected over a range of 4000-400 cm⁻¹.[2]

Data Interpretation & Causality: The structure contains two distinct carbonyl groups (ester and amide) and N-H bonds, which are expected to produce highly characteristic absorption bands.

| Functional Group | Vibration Type | Anticipated Wavenumber (cm⁻¹) | Causality and Rationale |

| Carbamoyl (Amide) N-H | N-H Stretch | 3400-3200 (two bands) | The primary amide (-NH₂) group exhibits symmetric and asymmetric stretching modes, resulting in two distinct peaks.[4] |

| Aromatic C-H | C-H Stretch | 3100-3000 | Stretching vibrations of sp² hybridized C-H bonds in the benzyl and imidazole rings. |

| Aliphatic C-H | C-H Stretch | 3000-2850 | Stretching vibrations of sp³ hybridized C-H bonds in the benzyl methylene and ethyl groups. |

| Ester C=O | C=O Stretch | ~1735 | The ester carbonyl is a strong dipole and absorbs intensely. Its position is standard for saturated esters.[3][5] |

| Amide C=O | C=O Stretch (Amide I) | ~1680 | Resonance donation from the nitrogen atom lengthens the C=O bond, lowering its stretching frequency compared to the ester.[3][6] |

| Amide N-H | N-H Bend (Amide II) | ~1610 | Bending vibration of the N-H bonds in the primary amide.[4] |

| Ester C-O | C-O Stretch | 1300-1150 | Asymmetric stretching of the C-O-C bond system in the ethyl ester group. |

The observation of two distinct, strong carbonyl absorptions is a critical finding. It provides compelling evidence for the presence of both the ester and amide functionalities, a hypothesis to be rigorously tested by NMR.

Mapping the Atomic Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[2] It provides information on the chemical environment, connectivity, and number of protons and carbons in the molecule.

Experimental Protocol:

-

Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

-

Record ¹H NMR, ¹³C NMR, and DEPT-135 spectra on a 400 MHz (or higher) spectrometer.[7]

-

Data processing involves Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectroscopy: The Proton Environment

Data Interpretation & Causality: Each unique proton environment in the molecule will produce a distinct signal with a specific chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

| Assignment | Anticipated δ (ppm) | Multiplicity | Integration | Causality and Rationale |

| Imidazole H-5 | ~7.8 - 8.2 | Singlet (s) | 1H | The lone proton on the electron-deficient imidazole ring is significantly deshielded. No adjacent protons result in a singlet.[8] |

| Benzyl-Ph | ~7.2 - 7.4 | Multiplet (m) | 5H | Protons of the monosubstituted benzene ring. The overlapping signals typically appear as a complex multiplet.[9] |

| Carbamoyl -NH₂ | ~5.5 - 6.5 | Broad Singlet (br s) | 2H | Amide protons are exchangeable and often appear as a broad signal. Their chemical shift can vary with concentration and temperature.[10] |

| Benzyl -CH₂- | ~5.4 - 5.6 | Singlet (s) | 2H | Methylene protons adjacent to the imidazole nitrogen and the phenyl ring. The lack of adjacent protons results in a singlet.[11] |

| Ethyl -OCH₂- | ~4.3 - 4.5 | Quartet (q) | 2H | Methylene protons deshielded by the adjacent ester oxygen. Split into a quartet by the three neighboring methyl protons (n+1 rule). |

| Ethyl -CH₃ | ~1.3 - 1.5 | Triplet (t) | 3H | Methyl protons split into a triplet by the two neighboring methylene protons. |

¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton

Data Interpretation & Causality: ¹³C NMR identifies all unique carbon atoms. The DEPT-135 experiment further distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

| Assignment | Anticipated δ (ppm) | DEPT-135 | Causality and Rationale |

| Ester C=O | ~162 | Absent | The carbonyl carbon of the ester is highly deshielded.[10] |

| Amide C=O | ~160 | Absent | The amide carbonyl is also deshielded, typically found slightly upfield from an ester. |

| Imidazole C-2 | ~148 | Absent | Quaternary carbon attached to two nitrogen atoms and the carbamoyl group. |

| Imidazole C-4 | ~138 | Absent | Quaternary carbon attached to the ester group. |

| Benzyl-Ph C1 | ~136 | Absent | Quaternary carbon of the phenyl ring attached to the methylene group. |

| Benzyl-Ph C2-C6 | ~127-129 | Positive | Aromatic CH carbons. |

| Imidazole C-5 | ~120 | Positive | The lone CH carbon on the imidazole ring. |

| Ethyl -OCH₂- | ~61 | Negative | Aliphatic carbon attached to oxygen is deshielded. Appears as a negative peak in DEPT-135. |

| Benzyl -CH₂- | ~51 | Negative | Aliphatic carbon attached to nitrogen. Appears as a negative peak in DEPT-135.[11] |

| Ethyl -CH₃ | ~14 | Positive | Terminal methyl carbon. |

Data Synthesis and Final Structure Confirmation

Caption: Convergence of spectroscopic evidence for structure confirmation.

The HRMS data establishes the molecular formula. IR spectroscopy confirms the presence of the key amide and ester functional groups by identifying their characteristic vibrations. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecule, showing the precise location and connectivity of each atom. The singlet for the benzyl CH₂, the characteristic pattern of the ethyl group, and the single downfield proton for the imidazole ring all perfectly match the proposed 1,2,4-trisubstituted pattern. Any other isomer would produce a significantly different NMR spectrum.

Conclusion

The structure of ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate has been unambiguously elucidated through the systematic and logical application of modern spectroscopic techniques. This guide demonstrates that a multi-faceted analytical approach is not merely confirmatory but essential for ensuring the scientific integrity of novel chemical entities. By combining high-resolution mass spectrometry, infrared spectroscopy, and multinuclear NMR, a complete and self-validating picture of the molecular architecture is achieved. This level of rigor is paramount for researchers, scientists, and drug development professionals to ensure that subsequent biological and material science investigations are based on a foundation of absolute structural certainty. For definitive proof of solid-state conformation and intermolecular interactions, single-crystal X-ray crystallography would be the ultimate confirmatory step.[12][13]

References

- BenchChem. (2025). Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Derivatives: A Technical Guide.

- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.

- Supplementary Information. (n.d.). Materials and methods.

- OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry.

- TMP Chem. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube.

- TSI Journals. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity.

- PMC. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides.

- Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives.

- IntechOpen. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines.

- PMC. (n.d.). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- ResearchGate. (n.d.). Synthesis of 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted....

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 4. rsc.org [rsc.org]

- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 6. youtube.com [youtube.com]

- 7. ias.ac.in [ias.ac.in]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review | IntechOpen [intechopen.com]

Decoding the Spectroscopic Signatures of Imidazole Derivatives: An In-Depth Technical Guide

The Analytical Challenge of the Imidazole Scaffold

Imidazole derivatives are ubiquitous in medicinal chemistry, serving as the core pharmacophore in azole antifungals, antihistamines, and antihypertensives. However, the unique physicochemical properties of the 1,3-diazole ring—specifically its propensity for rapid annular tautomerism, complex hydrogen-bonding networks, and variable protonation states—present significant challenges for structural elucidation.

As an application scientist, one cannot simply run a standard spectroscopic suite and expect unambiguous results. The dynamic equilibrium between tautomers (e.g., Nδ1-H vs. Nε2-H in histidine derivatives) often leads to spectral line broadening or signal averaging. This whitepaper details the causality behind advanced spectroscopic workflows (NMR, MS, and IR) required to accurately characterize imidazole derivatives, ensuring high-fidelity data for drug development and materials science.

Nuclear Magnetic Resonance (NMR): Overcoming Tautomeric Exchange

The Causality of Signal Averaging

In solution, unsymmetrically substituted imidazoles with an unsubstituted ring nitrogen undergo rapid intermolecular proton exchange. Because this tautomerization often occurs faster than the NMR timescale, the 1 H NMR signals for the H4 and H5 protons average into a single, broad resonance, masking the true structural symmetry[1].

To bypass this, 1 H NMR is deprioritized in favor of 13 C NMR. The chemical shift difference ( Δδ ) between the C4 and C5 carbons is highly diagnostic of the tautomer state. The separation between these peaks changes drastically depending on which nitrogen is protonated, as the electron density distribution is heavily skewed by the adjacent N-H bond[2][3]. When rapid exchange obscures even solution-state 13 C spectra, Solid-State 13 C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR is employed to "freeze" the molecule in its crystalline lattice, successfully isolating the distinct tautomeric forms[1].

Protocol 1: Self-Validating NMR Tautomer Elucidation Workflow

To ensure scientific integrity, tautomeric assignments must be internally validated using locked structural analogs.

-

Sample Preparation: Dissolve the imidazole derivative in a non-protic deuterated solvent (e.g., CD 2 Cl 2 or DMSO- d6 ) to minimize solvent-mediated proton exchange[1][3].

-

Initial Acquisition: Acquire standard 1 H and 13 C NMR spectra. Evaluate the C4/C5 resonances. If signals are coalesced, proceed to Step 3.

-

Variable Temperature (VT) NMR: Lower the probe temperature incrementally to slow the exchange rate until the decoalescence of the C4 and C5 signals is achieved.

-

Validation via N-Methylation: Synthesize or obtain N-methylated regioisomers (e.g., 1,4-dimethylimidazole and 1,5-dimethylimidazole). Because the methyl group locks the tautomeric state, their 13 C spectra serve as absolute reference benchmarks[2][3].

-

Data Integration: Compare the experimental Δδ (C4-C5) of the unknown sample against the N-methylated standards to quantify the relative population of each tautomer in the equilibrium[3].

Logical workflow for elucidating imidazole tautomeric states using NMR spectroscopy.

Table 1: Diagnostic NMR Chemical Shifts for Imidazoles

| Nucleus | Structural Feature | Typical Chemical Shift ( δ , ppm) | Diagnostic Utility |

| 1 H | H2 (between nitrogens) | 7.50 – 7.80 | High downfield shift due to dual electronegative inductive effects[4]. |

| 1 H | H4 / H5 | 7.00 – 7.20 | Often broadened; poor for tautomer assignment unless cooled. |

| 13 C | C2 | 135.0 – 138.0 | Identifies the core ring system[4]. |

| 13 C | C4 / C5 | 118.0 – 125.0 | Δδ between C4/C5 is the primary metric for tautomer state[3]. |

Mass Spectrometry (MS): Fragmentation & Native Complex Stabilization

Electron Impact (EI) Fragmentation Causality

In traditional structural analysis, Electron Impact (EI) MS of imidazole rings exhibits highly predictable fragmentation pathways. The primary cleavage involves the rupture of the methylenic carbon and nitrogen bonds within the ring. This typically results in the sequential loss of hydrogen cyanide (HCN, -27 Da) followed by the loss of a CH 2 NH fragment (-29 Da), yielding characteristic low-mass product ions[5].

Native MS: Imidazoles as Charge-Reducing Reagents

Beyond being the analyte, imidazole derivatives play a revolutionary role as reagents in Native Mass Spectrometry. When analyzing noncovalent macromolecular assemblies (e.g., protein-ligand complexes or nanodiscs), conventional Electrospray Ionization (ESI) imparts high charge states that induce Coulombic repulsion, causing the complexes to dissociate in the gas phase[6][7].

The Causality: Adding imidazole derivatives to the ESI buffer mitigates this. Imidazoles act as proton sinks during the droplet desolvation process. Specifically, derivatives with hydrophobic substituents at the C2 position (e.g., 2-isopropylimidazole) exhibit superior charge-reduction efficacy. They facilitate evaporative cooling—lowering the internal energy of the ions—and strip excess protons from the protein, drastically reducing Coulombic repulsion and preserving labile interactions[6][7].

Protocol 2: Self-Validating Native MS Stabilization

-

Sample Preparation: Buffer exchange the target protein complex into a volatile, MS-compatible solution (e.g., 200 mM ammonium acetate, pH 7.0).

-

Additive Introduction: Spike the sample with a 40 mM final concentration of an imidazole derivative (e.g., 2-isopropylimidazole)[6].

-

Control Preparation (Validation): Prepare two parallel controls: one with no additive, and one with a standard additive (e.g., TMAO) to establish a baseline for charge reduction and signal intensity[6][7].

-

ESI-MS Acquisition: Infuse the samples via nano-ESI. Apply a voltage gradient to the in-source trapping collision cell (e.g., ramp from 0 V to 180 V in 20 V increments)[6].

-

Data Analysis: Deconvolve the mass spectra. A successful experiment will show a shift to higher m/z values (lower charge states) and the retention of the noncovalent complex at higher collision voltages compared to the controls.

Mechanism of native MS stabilization using imidazole-based charge-reducing reagents.

Table 2: MS Fragmentation and Charge Reduction Data

| Analytical Mode | Feature / Reagent | Observation / m/z Shift | Mechanistic Origin |

| EI-MS | Loss of HCN | [M - 27] + | Primary cleavage of the imidazole ring[5]. |

| EI-MS | Loss of CH 2 NH | [M - 27 - 29] + | Secondary fragmentation following HCN loss[5]. |

| Native ESI-MS | No Additive | High charge states (e.g., 7+) | Extensive protonation during ESI; complex dissociation. |

| Native ESI-MS | + 40 mM 2-Isopropylimidazole | Low charge states (e.g., 5+) | Evaporative cooling and proton abstraction[6]. |

Infrared (IR) Spectroscopy: Mapping Hydrogen Bonds

The Causality of Vibrational Shifts

Infrared spectroscopy is highly sensitive to the intermolecular environment of the imidazole ring. The theoretical N-H stretching frequency for an isolated imidazole molecule is expected around 3400 cm −1 . However, in the solid state or concentrated solutions, imidazoles form extensive N-H···N hydrogen-bonded networks.

This hydrogen bonding draws electron density away from the N-H covalent bond, elongating it and decreasing its force constant. Consequently, the N-H stretching frequency undergoes a massive red-shift, appearing as a broad band between 2900 cm −1 and 3150 cm −1 [4][8]. Differentiating the C=N and C=C stretches (typically overlapping in the 1570–1670 cm −1 region) requires careful deconvolution, often aided by isotopic labeling or computational modeling[8][9].

Table 3: Characteristic IR Vibrational Modes of Imidazoles

| Vibrational Mode | Wavenumber Range (cm −1 ) | Environmental Sensitivity & Causality |

| N-H Stretch (Free) | ~3350 – 3400 | Observed only in dilute gas phase or highly sterically hindered derivatives[8]. |

| N-H Stretch (H-Bonded) | 2900 – 3150 | Broadened and red-shifted due to N-H···N intermolecular hydrogen bonding[4][8]. |

| C=N Stretch | 1570 – 1690 | Often appears as a doublet; sensitive to metal coordination or protonation[4][8][9]. |

| C-N Stretch | 1100 – 1230 | Distinct in-plane stretching mode of the heteroaromatic ring[9]. |

References

-

Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy ResearchGate URL:[Link]

-

Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer National Center for Biotechnology Information (PMC) URL:[Link]

-

Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry Analytical Chemistry (ACS Publications) URL:[Link]

-

Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry National Center for Biotechnology Information (PMC) URL:[Link]

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization MDPI URL:[Link]

-

Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives SciSpace URL:[Link]

-

1, 4- butanediyl)bis(imidazole) under microwave irradiation Sciforum URL: [Link]

-

ZIF-8 Vibrational Spectra: Peak Assignments and Defect Signals OSTI.gov URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. sciforum.net [sciforum.net]

Engineering the Imidazole Scaffold: Advanced Synthetic Methodologies and Medicinal Chemistry Applications

The Strategic Role of Imidazoles in Drug Discovery

As application scientists, we do not view the imidazole ring merely as a static structural motif, but as a dynamic, privileged pharmacophore. Imidazole is a five-membered planar heterocyclic compound containing two nitrogen atoms at positions 1 and 3[1]. Its amphoteric nature allows it to function as both an acid and a base, enabling it to participate in complex hydrogen bonding networks, π-π stacking, and metal coordination within biological targets[1].

This profound versatility is the reason imidazole derivatives are the cornerstone of numerous therapeutic classes. From antifungal agents that coordinate directly with the heme iron of the 14α-demethylase enzyme, to modern targeted oncology drugs and anti-inflammatory agents, the imidazole core is indispensable in contemporary medicinal chemistry[2]. However, the successful translation of these molecules from bench to bedside relies entirely on our ability to synthesize highly functionalized, regioselective derivatives with absolute precision.

Core Synthetic Methodologies: Causality and Control

To harness the therapeutic potential of imidazoles, we must exert rigorous control over their substitution patterns. Below, we dissect two foundational synthetic strategies, emphasizing the mechanistic causality that dictates our experimental choices.

The Debus-Radziszewski Multicomponent Reaction

Originally reported in the mid-19th century, the Debus-Radziszewski synthesis is a highly efficient multicomponent reaction (MCR) used to construct the imidazole core from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine[3].

Mechanistic Causality: The reaction proceeds via a distinct two-stage condensation. In the first stage, the dicarbonyl and ammonia condense to form a diimine intermediate[3]. In the second stage, this diimine reacts with the aldehyde to close the ring. Historically, the high activation energy of this second step required harsh, prolonged refluxing, which often led to the thermal degradation of sensitive aldehydes. Today, we circumvent this by transitioning to microwave-assisted synthesis and employing tailored catalysts like lactic acid or silicotungstic acid[4]. These catalysts provide optimal Brønsted acidity to activate the carbonyl carbon, lowering the transition state energy and boosting yields from ~50% to >90% while reducing reaction times to mere minutes[4].

The Van Leusen Three-Component Cycloaddition

When highly functionalized, regioselective 1,4,5-trisubstituted imidazoles are required—particularly in late-stage functionalization—the Van Leusen synthesis is our method of choice[5].

Mechanistic Causality: This reaction is driven by tosylmethyl isocyanide (TosMIC). The electron-withdrawing sulfone and isocyanide groups render the α-carbon of TosMIC highly acidic[5]. Upon base-induced deprotonation, TosMIC acts as a reactive C-nucleophile, undergoing a [3+2] cycloaddition with an in situ generated aldimine (formed from an aldehyde and a primary amine)[5]. The subsequent elimination of p-toluenesulfinic acid is the irreversible thermodynamic sink that drives the aromatization of the imidazole ring[5]. Crucially, because this reaction can be optimized to tolerate aqueous environments, we have successfully adapted it for DNA-Encoded Library (DEL) synthesis, enabling the rapid combinatorial screening of millions of imidazole variants[6].

Quantitative Synthesis Metrics

To facilitate rapid decision-making in the lab, the following table summarizes the operational parameters and quantitative outcomes of our primary synthetic workflows.

| Synthesis Method | Reagents / Catalyst | Reaction Conditions | Typical Yield | Causality / Key Application |

| Debus-Radziszewski (Classical) | 1,2-dicarbonyl, aldehyde, NH₄OAc | Ethanol reflux, 4-12 hours | 40-60% | Baseline synthesis; limited by harsh thermal conditions and long reaction times. |

| Debus-Radziszewski (Microwave) | Silicotungstic Acid (10 mol%) | MW Irradiation (160°C), 10-15 min | 85-95% | Rapid library generation; MW heating overcomes diimine condensation energy barriers[4]. |

| Van Leusen (Standard) | Aldimine, TosMIC, K₂CO₃ | MeOH/DME, RT to 50°C, 2-4 hours | 70-85% | Highly regioselective synthesis of 1,4,5-trisubstituted imidazoles[5]. |

| Van Leusen (On-DNA) | Aldehyde-DNA, Amine, TosMIC, DIPEA | Aqueous Buffer, RT, 12 hours | >60% (conversion) | DEL synthesis; mild amine bases prevent DNA depurination while activating TosMIC[6]. |

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure reproducibility and scientific integrity.

Protocol A: Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

Objective: Synthesize highly substituted imidazoles with maximum atom economy and minimal thermal degradation.

-

Reagent Preparation: In a microwave-safe quartz vessel, combine 1.0 equivalent of benzil, 1.0 equivalent of an aromatic aldehyde, and 5.0 equivalents of ammonium acetate.

-

Causality: An excess of ammonium acetate is critical; it acts not only as the primary nitrogen source but also as an in situ buffering agent to stabilize the transient diimine intermediate[4].

-

-

Catalysis: Add 10 mol% silicotungstic acid dissolved in 5 mL of absolute ethanol.

-

Causality: Silicotungstic acid provides the precise Brønsted acidity required to activate the carbonyl groups for nucleophilic attack without triggering the auto-polymerization of the aldehyde[4].

-

-

Microwave Irradiation: Seal the vessel and subject the mixture to 160°C under microwave irradiation for 10-15 minutes.

-

Causality: Microwave dielectric heating provides uniform, rapid energy transfer, instantly overcoming the high activation barrier of the secondary condensation step[4].

-

-

Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the benzil chromophore indicates reaction termination. Quench with ice water, filter the precipitate, and confirm the product mass via LC-MS (ESI+) by isolating the [M+H]+ peak.

Protocol B: DNA-Compatible Van Leusen Synthesis for DELs

Objective: Generate 1,4,5-trisubstituted imidazoles conjugated to DNA barcodes without compromising oligonucleotide integrity.

-

Imine Formation on-DNA: To a solution of aldehyde-functionalized DNA (1 mM) in an aqueous buffer (pH 8.0), add the target primary amine (100 equivalents).

-

Causality: A massive stoichiometric excess of the amine is required to drive the thermodynamic equilibrium toward aldimine formation in an aqueous environment where competitive hydrolysis is prevalent[6].

-

-

Cycloaddition: Add TosMIC (50 equivalents) and a mild base, such as N,N-Diisopropylethylamine (DIPEA).

-

Causality: Traditional Van Leusen bases (like K₂CO₃) cause rapid DNA depurination and degradation. DIPEA provides exactly enough basicity to deprotonate the highly acidic α-carbon of TosMIC while preserving the structural integrity of the DNA barcode[6].

-

-

Incubation: Agitate the mixture at room temperature for 12 hours.

-

Causality: The slow elimination of p-toluenesulfinic acid under mild conditions irreversibly drives the formation of the aromatic imidazole ring[5].

-

-

Validation Checkpoint: Purify the conjugate via standard ethanol precipitation. Validate the structural integrity of the DNA barcode and the successful heterocyclization simultaneously using MALDI-TOF MS or UPLC-MS.

Visualizing the Workflows

To conceptualize these processes, the following logical architectures map the drug discovery pipeline and the specific mechanistic pathway of the Van Leusen synthesis.

Caption: Imidazole-based drug discovery and optimization workflow.

Caption: Mechanistic pathway of the Van Leusen three-component imidazole synthesis.

Sources

Biological Activity of 1-Benzyl-Imidazole Derivatives: A Technical Guide on Multi-Target Pharmacological Profiling

Executive Summary

The 1-benzyl-imidazole scaffold is a highly privileged structure in modern medicinal chemistry. Characterized by an imidazole ring N-alkylated with a benzyl group, this pharmacophore exhibits remarkable versatility. The unhindered nitrogen (N3) of the imidazole ring acts as a potent hydrogen bond acceptor and a strong coordinating ligand for transition metals (particularly heme iron), while the benzyl moiety provides critical hydrophobic interactions within target binding pockets. This technical guide explores the causal mechanisms, structure-activity relationships (SAR), and experimental validation protocols for 1-benzyl-imidazole derivatives across three primary therapeutic domains: cardiovascular disease (CYP11B2 inhibition), metabolic syndrome (TGR5 activation), and infectious diseases (CYP51 inhibition).

Mechanistic Pathways & Target Interactions

Cardiovascular Therapeutics: Aldosterone Synthase (CYP11B2) Inhibition

Abnormally high levels of aldosterone are a primary driver of congestive heart failure and myocardial fibrosis. Aldosterone synthase (CYP11B2) is the mitochondrial cytochrome P450 enzyme responsible for the final steps of aldosterone biosynthesis. 1-Benzyl-1H-imidazoles have been rationally designed as non-steroidal, achiral inhibitors of CYP11B2[1].

Mechanism of Action: The imidazole N3 atom directly coordinates with the Fe²⁺ of the heme group in the CYP11B2 active site, displacing molecular oxygen and halting the oxidation of 18-hydroxycorticosterone[2]. The benzyl group is strategically positioned to occupy the hydrophobic pocket normally engaged by the steroid backbone of the natural substrate. Advanced derivatives, such as MOERAS115 (4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile), demonstrate an IC₅₀ of 1.7 nM and a 16.5-fold selectivity over the closely related cortisol-synthesizing enzyme CYP11B1[2]. Furthermore, specific benzylimidazole derivatives like Compound X21 have been identified as dual inhibitors of both aldosterone synthase and aromatase (CYP19A1), offering novel therapeutic avenues for hormone-dependent pathologies[3].

Metabolic Syndrome: TGR5 (GPBAR1) Receptor Agonism

TGR5 is a G-protein-coupled receptor (GPCR) activated by bile acids. Its activation in intestinal enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which subsequently enhances glucose-dependent insulin secretion[4].

Mechanism of Action: 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent, selective TGR5 agonists[5]. The benzyl group interacts with the hydrophobic transmembrane domains of TGR5, stabilizing the active conformation of the receptor. This triggers the Gαs protein, activating adenylate cyclase and elevating intracellular cAMP levels, which directly drives GLP-1 exocytosis[4]. Compounds such as 19d exhibit excellent agonistic activity (hTGR5 EC₅₀ = 6.8 nM) and present significant in vivo glucose-lowering effects[5].

Caption: TGR5-mediated signaling pathway leading to GLP-1 secretion.

Antifungal Activity: Lanosterol 14α-Demethylase (CYP51) Inhibition

Fungal cell membrane integrity relies on ergosterol. The biosynthesis of ergosterol requires lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme.

Mechanism of Action: Similar to CYP11B2 inhibition, the imidazole ring of 1-benzyl-imidazole derivatives coordinates with the heme iron of CYP51[6]. The bulky N-substituted benzyl/aryl groups project into the substrate-access channel, blocking lanosterol from entering the active site. This leads to a depletion of ergosterol and a toxic accumulation of 14α-methylated sterols, destroying fungal membrane fluidity and arresting replication[6].

Caption: Mechanism of fungal CYP51 inhibition by 1-benzyl-imidazoles.

Quantitative Data & Structure-Activity Relationships (SAR)

To facilitate direct comparison of the pharmacological efficacy of 1-benzyl-imidazole derivatives across different biological targets, the following table summarizes key quantitative metrics (IC₅₀, EC₅₀, and MIC).

| Compound Designation | Primary Biological Target | Activity Metric | Value | Selectivity / Notes | Reference |

| MOERAS115 | Aldosterone Synthase (CYP11B2) | IC₅₀ | 1.7 nM | 16.5-fold selective over CYP11B1 | [1],[2] |

| Compound X21 | CYP11B2 / Aromatase | IC₅₀ | 29.0 nM | Dual inhibitor; CYP19A1 IC₅₀ = 2.3 nM | [3] |

| Compound 19d | TGR5 Receptor (hTGR5) | EC₅₀ | 6.8 nM | Highly selective against FXR | [5],[4] |

| Compound 1d | Fungal CYP51 (C. albicans) | MIC₉₀ | 0.032 μg/mL | 4- to 250-fold more potent than Miconazole | [6] |

Experimental Methodologies & Validation Protocols

Ensuring scientific integrity requires self-validating experimental designs. Below are the definitive, step-by-step methodologies used to evaluate the biological activity of these derivatives.

Protocol 1: In Vitro CYP11B2 Inhibition Assay

Rationale: V79 MZh cells are utilized because they do not express endogenous steroidogenic enzymes, providing a zero-background environment to exclusively measure recombinant human CYP11B2 activity[2].

-

Cell Culture & Preparation: Cultivate V79 MZh cells stably expressing human CYP11B2 in DMEM supplemented with 10% FBS. Seed cells into 24-well plates and incubate until 80% confluence is reached.

-

Substrate & Inhibitor Incubation: Wash cells with PBS. Add 500 μL of serum-free medium containing the 1-benzyl-imidazole test compound (serial dilutions from 0.1 nM to 10 μM) and 0.1 μCi of [¹⁴C]-11-deoxycorticosterone (substrate).

-

Control Validation: Include a vehicle control (DMSO < 0.1%) and a positive inhibition control (R-Fadrozole, expected IC₅₀ ~6.0 nM) to validate assay sensitivity[2].

-

Reaction Termination & Extraction: Incubate for 45 minutes at 37°C. Terminate the reaction by extracting the medium with 1 mL of ethyl acetate. Vortex for 2 minutes and centrifuge to separate phases.

-

Separation & Quantification: Spot the organic phase onto silica gel High-Performance Thin Layer Chromatography (HPTLC) plates. Develop using chloroform/methanol/water (300:20:1).

-

Data Analysis: Quantify the conversion of [¹⁴C]-11-deoxycorticosterone to [¹⁴C]-aldosterone using a phosphoimager. Calculate IC₅₀ values via non-linear regression analysis of the dose-response curves.

Caption: Workflow for in vitro CYP11B2 inhibition screening.

Protocol 2: Microdilution Antifungal Susceptibility Testing (MIC Determination)

Rationale: This protocol adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines to ensure reproducible quantification of CYP51 inhibition against Candida species[6].

-

Inoculum Preparation: Subculture Candida albicans strains on Sabouraud dextrose agar for 24 hours at 35°C. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1×10⁶ to 5×10⁶ CFU/mL).

-

Broth Dilution: Dilute the suspension 1:1000 in RPMI 1640 broth (buffered to pH 7.0 with MOPS).

-

Compound Plating: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 1-benzyl-imidazole derivatives (ranging from 64 μg/mL to 0.015 μg/mL) in RPMI 1640.

-

Inoculation & Controls: Add 100 μL of the fungal inoculum to each well. Include a growth control well (no drug) and a sterility control well (no inoculum). Use Miconazole as a reference drug control[6].

-

Incubation & Reading: Incubate the plates at 35°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth compared to the growth control.

References

-

[6] Antifungal Agents. 11. N-Substituted Derivatives of 1-[(Aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: Synthesis, Anti-Candida Activity, and QSAR Studies | Journal of Medicinal Chemistry. ACS Publications. 6

-

[5] Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed. 5

-

[1] Synthesis, biological evaluation, and molecular modeling of 1-benzyl-1H-imidazoles as selective inhibitors of aldosterone synthase (CYP11B2). PubMed. 1

-

[2] Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2) | Journal of Medicinal Chemistry. ACS Publications. 2

-

[3] Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. PMC - NIH. 3

-

[4] Mechanism of action of the bile acid receptor TGR5 in obesity. PMC - NIH.4

Sources

- 1. Synthesis, biological evaluation, and molecular modeling of 1-benzyl-1H-imidazoles as selective inhibitors of aldosterone synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Experimental Setup for Evaluating the Anticancer Activity of Imidazole Compounds

Introduction & Pharmacological Rationale

The imidazole ring is a five-membered aromatic heterocycle featuring two nitrogen atoms, characterized by high polarity and an experimental logP close to zero[1]. In oncology drug development, imidazole and its fused derivatives (e.g., benzimidazoles) are considered "privileged scaffolds"[1]. Their unique electronic-rich characteristics allow them to act as hydrogen bond donors and acceptors, and to participate in coordination chemistry, π–π stacking, and van der Waals interactions[1][2].

These physicochemical properties enable imidazole compounds to bind selectively to a wide array of biomolecules. Recent advancements have demonstrated their efficacy as microtubule-targeting agents (MTAs) that inhibit tubulin polymerization, as well as inhibitors of receptor tyrosine kinases (e.g., EGFR) and topoisomerases[2][3]. To rigorously evaluate the anticancer potential of novel imidazole derivatives, researchers must employ a systematic, self-validating experimental pipeline that bridges primary cytotoxicity with target-specific mechanisms of action.

Strategic Experimental Workflow

The evaluation of imidazole-based anticancer agents follows a logical progression from broad phenotypic screening to precise mechanistic elucidation.

Fig 1. Strategic workflow for evaluating imidazole-based anticancer agents.

Phase I: Primary Cytotoxicity Screening (MTT Assay)

Principle & Causality

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial in vitro screening of imidazole derivatives against cancer cell lines (e.g., MCF-7, A549, HepG2)[4][5]. The causality of this assay rests on cellular metabolism: NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Therefore, metabolic activity serves as a direct, quantifiable proxy for cell viability.

Self-Validating Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system that accounts for solvent toxicity, baseline absorbance, and compound interference.

-

Cell Seeding : Seed cancer cells (e.g., 5 × 10³ cells/well) and a normal fibroblast control line (e.g., WI-38, to determine the selectivity index) in 96-well plates. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment : Prepare serial dilutions of the synthesized imidazole compounds.

-

Incubation : Treat cells for 48 to 72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization : Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

-

Quantification & Orthogonal Check : Measure absorbance at 570 nm using a microplate reader.

-

Expert Insight: Because some highly conjugated imidazole-chalcone hybrids may be intrinsically colored and absorb near 570 nm, orthogonally validate ambiguous results using a luminescence-based ATP assay (e.g., CellTiter-Glo) to rule out optical interference.

-

Phase II: Target-Specific Mechanism of Action (Tubulin Polymerization)

Principle & Causality

Many highly active imidazole and benzimidazole derivatives exert their anticancer effects by acting as MTAs[1][7]. Specifically, they often bind to the colchicine-binding site at the intradimer interface of α/β-tubulin[6][8]. This binding physically prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule assembly. The causality is clear: inhibition of tubulin polymerization disrupts the mitotic spindle, halting cellular division.

Fig 2. Mechanism of action pathway for tubulin-targeting imidazole derivatives.

Self-Validating Protocol

This cell-free assay relies on a fluorescent reporter (e.g., DAPI) that increases in fluorescence upon binding to polymerized microtubules.

-

Preparation : Pre-warm a 96-well half-area plate to 37°C. Keep the purified porcine brain tubulin (>99% pure) on ice until the last moment to prevent premature polymerization.

-

Reaction Assembly : Combine the imidazole test compound with the tubulin reaction mix (containing GTP and the fluorescent reporter) in the wells.

-

Control Implementation :

-

Vehicle Control : Establishes the basal polymerization rate.

-

Inhibitor Control : Colchicine (3 µM) to demonstrate suppressed polymerization[6].

-

Enhancer Control : Paclitaxel (3 µM) to demonstrate accelerated polymerization.

-

-

Kinetic Measurement : Immediately read the plate in a fluorometer (Ex: 340 nm / Em: 410-460 nm) at 37°C, taking measurements every minute for 60 minutes. A flattened kinetic curve compared to the vehicle control confirms tubulin polymerization inhibition.

Phase III: Phenotypic Profiling (Apoptosis & Cell Cycle)

Principle & Causality

When imidazole compounds disrupt microtubule dynamics, cells fail to satisfy the spindle assembly checkpoint, leading to a profound cell cycle arrest at the G2/M phase[5][7]. Prolonged mitotic arrest triggers the intrinsic apoptotic cascade.

To evaluate this, flow cytometry utilizing Annexin V-FITC and Propidium Iodide (PI) is employed[5][7]. The causality of the staining is based on membrane asymmetry: in healthy cells, phosphatidylserine (PS) is restricted to the inner plasma membrane leaflet. During early apoptosis, PS flips to the outer leaflet, where it is bound by Annexin V. PI, a vital dye, is excluded by intact membranes but enters late apoptotic or necrotic cells to intercalate into DNA.

Self-Validating Protocol

-

Treatment & Harvesting : Treat cancer cells (e.g., MCF-7 or A549) with the imidazole compound at varying concentrations (e.g., 0.5×, 1×, and 2× the calculated IC₅₀) for 48 hours[7]. Harvest both adherent and floating cells (floating cells are often apoptotic).

-

Staining : Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

-

Compensation Controls (Critical for Trustworthiness) :

-

Unstained Cells: Establishes the baseline autofluorescence.

-